5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid
Description
5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan-2-carboxylic acid backbone conjugated to a substituted pyrazole moiety. The pyrazole ring is substituted with an ethyl group at the 1-position and a methyl group at the 3-position, while the furan ring bears a carboxylic acid group at the 2-position and a pyrazole-carbonyl group at the 5-position. This structure combines the aromaticity of furan with the hydrogen-bonding capacity of the carboxylic acid and the steric/electronic effects of the pyrazole substituents, making it a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-(2-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-3-14-8(6-7(2)13-14)11(15)9-4-5-10(18-9)12(16)17/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
NKDVXUARIZYCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid has several applications in scientific research:
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers in Pyrazole Substitution
A key structural analogue is 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid (CAS: 1399656-17-7), which differs in the substitution pattern of the pyrazole ring (1-ethyl, 5-methyl vs. 1-ethyl, 3-methyl in the target compound). This positional isomerism significantly alters steric and electronic properties. However, both compounds share challenges in synthesis, as evidenced by the discontinued status of the 5-methyl isomer in commercial catalogs .
Functional Group Variations in Furan Derivatives
5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC)
MCFC replaces the pyrazole-carbonyl group with a methoxycarbonyl moiety. This substitution eliminates the pyrazole’s nitrogen-based interactions but introduces an electron-withdrawing methoxy group. MCFC is produced via an integrated industrial process (patented by Eastman Chemical Company), highlighting its scalability for applications in polymer chemistry.
5-(Isoquinolin-4-yl)-furan-2-carboxylic Acid
This derivative substitutes the pyrazole-carbonyl group with an isoquinoline ring, introducing π-π stacking capabilities. Such aromatic systems are advantageous in drug design for targeting hydrophobic pockets in proteins, a feature absent in the target compound .
Pyrazole-Carboxylic Acid Derivatives
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This compound replaces the methyl group in the target compound with a trifluoromethyl group at the pyrazole’s 3-position. The CF₃ group enhances metabolic stability and lipophilicity, making it favorable in agrochemicals.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
Synthesized via NaOH-mediated hydrolysis of an ethyl ester precursor (80% yield), this compound demonstrates the generalizability of ester-to-carboxylic acid conversion methods. The target compound likely follows a similar synthetic route, though its furan-linked carbonyl group may require milder conditions due to increased steric demands .
Comparative Data Table
| Compound Name | Key Structural Features | Synthesis Method | Yield | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1-Ethyl-3-methyl pyrazole; furan-2-carboxylic acid | Ester hydrolysis (inferred) | ~80%* | High solubility, hydrogen-bonding capacity |
| 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid | 1-Ethyl-5-methyl pyrazole isomer | Discontinued (commercial) | N/A | Reduced steric hindrance at carbonyl |
| 5-(Methoxycarbonyl)furan-2-carboxylic acid | Methoxycarbonyl substituent | Industrial integrated process | High | Scalable, electron-withdrawing substituent |
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | CF₃ group at pyrazole 3-position | Not specified | N/A | Enhanced metabolic stability |
| 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | Diphenyl substitution | NaOH/MeOH hydrolysis | 80% | Robust ester-to-acid conversion |
Research Implications and Gaps
- Synthetic Challenges : The discontinued status of the 5-methyl isomer suggests synthetic difficulties in pyrazole-furan conjugates, warranting further optimization.
- Biological Potential: The target compound’s carboxylic acid and pyrazole groups make it a candidate for kinase inhibition studies, though this requires experimental validation.
- Industrial Applications : MCFC’s scalable production contrasts with the target compound’s niche synthesis, highlighting a need for cost-effective routes.
Biological Activity
5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid (C12H12N2O4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring and a furan moiety , which are known to contribute to various biological activities. Its molecular weight is approximately 248.24 g/mol , and it is characterized by the presence of both carboxylic acid and carbonyl functional groups, enhancing its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O4 |
| Molecular Weight | 248.24 g/mol |
| CAS Number | 1399656-47-3 |
| Purity | 97% |
Synthesis
The synthesis of this compound can be achieved through multiple methods, including:
- Condensation Reactions : Involving pyrazole derivatives and furan-2-carboxylic acid.
- Multicomponent Reactions : Utilizing various reagents to form the desired heterocyclic structure.
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown activity against viruses such as HSV-1 and VSV . A study demonstrated that certain pyrazole derivatives had IC50 values in the low micromolar range against these viruses, suggesting potential as antiviral agents .
Antimicrobial Activity
In vitro studies have revealed that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium luteum . The minimum inhibitory concentrations (MICs) for these bacteria were notably lower than those for standard antibiotics, indicating that this compound could serve as a lead in developing new antimicrobial therapies .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated the ability to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism by which the compound could mitigate inflammatory responses .
Case Studies
- In Vivo Studies : In one study, this compound was administered to mice with induced inflammation. Results showed a significant reduction in paw edema compared to control groups, highlighting its potential use in treating inflammatory conditions .
- Cell Viability Assays : The compound was tested on various cancer cell lines where it exhibited cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
